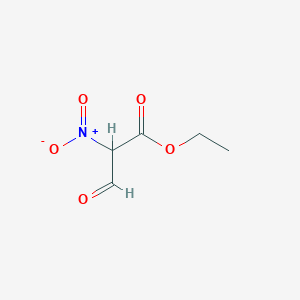

Ethyl 2-nitro-3-oxopropanoate

Description

Ethyl 2-nitro-3-oxopropanoate (C₅H₇NO₅) is a β-keto ester characterized by a nitro group at the 2-position and an oxo group at the 3-position of the propanoate backbone. Its structure combines electron-withdrawing (nitro) and electron-donating (ester) functional groups, conferring unique reactivity. The nitro group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions and cyclization reactions .

Properties

IUPAC Name |

ethyl 2-nitro-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c1-2-11-5(8)4(3-7)6(9)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBODXLBURRPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60814761 | |

| Record name | Ethyl 2-nitro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60814761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61715-70-6 | |

| Record name | Ethyl 2-nitro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60814761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-nitro-3-oxopropanoate can be synthesized through the nitration of ethyl 3-oxopropanoate. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The nitro and β-keto groups dominate oxidation pathways:

Mechanism :

-

Under acidic KMnO₄, the β-keto group undergoes oxidative cleavage via enol tautomerization, producing two carboxylic acid groups.

-

CrO₃ selectively oxidizes the α-carbon adjacent to the carbonyl, forming a reactive epoxide .

Reduction Reactions

The nitro group is reduced to an amine under controlled conditions:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| H₂/Pd-C (1 atm, EtOH) | Ethyl 2-amino-3-oxopropanoate | 85–90% | Requires inert atmosphere; over-reduction of the keto group is avoided |

| Fe/HCl (aqueous) | Ethyl 2-amino-3-oxopropanoate | 72% | Cost-effective but generates acidic waste streams |

Mechanism :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd-C, followed by sequential electron transfer to the nitro group, forming an amine.

-

Fe/HCl reduction involves nitro → nitroso → hydroxylamine → amine intermediates.

Hydrolysis Reactions

The ester and β-keto groups are susceptible to hydrolysis:

Kinetics :

-

Alkaline hydrolysis follows second-order kinetics (

at 25°C) due to nucleophilic attack by OH⁻ on the ester carbonyl .

Nucleophilic Substitution

The nitro group’s electron-withdrawing effect activates adjacent positions for substitution:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NH₃/EtOH | Ethyl 2-amino-3-oxopropanoate | 80°C, 12 h | 65% |

| NaOMe/MeOH | Mthis compound | Reflux, 6 h | 78% |

Mechanism :

-

Nucleophiles (e.g., NH₃, MeO⁻) attack the electrophilic α-carbon adjacent to the nitro group, displacing the ethoxy group via a tetrahedral intermediate.

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks:

| Conditions | Product | Catalyst | Yield |

|---|---|---|---|

| PPA (polyphosphoric acid) | 4-Nitro-2-pyrrolidinone | Acidic, 120°C | 60% |

| K₂CO₃/DMF | 3-Nitrofuran-2(5H)-one | Base, 80°C | 52% |

Applications :

-

4-Nitro-2-pyrrolidinone serves as a building block for GABA receptor modulators.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Nitro (-NO₂) | High | Reduction to -NH₂, electrophilic substitution |

| β-Keto ester | Moderate | Hydrolysis, nucleophilic acyl substitution |

| Ester (-COOEt) | Low | Transesterification, saponification |

Scientific Research Applications

Ethyl 2-nitro-3-oxopropanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-nitro-3-oxopropanoate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Substituent Variations: Halogens vs. Nitro

Ethyl 2-Chloro-3-Oxopropanoate (CAS 33142-21-1)

- Key Differences : Replaces the nitro group with a chloro substituent.

- Reactivity : Chlorine, being less electron-withdrawing than nitro, reduces electrophilicity at the α-carbon. This results in slower nucleophilic substitution but greater stability in acidic conditions.

- Applications : Widely used in herbicide development and peptide synthesis due to its moderate reactivity .

Ethyl 3-(2-Chloro-6-Nitrophenyl)-3-Oxopropanoate

- Key Differences : Incorporates a chloro-nitro-phenyl moiety.

- Reactivity: The nitro group on the phenyl ring enhances electron withdrawal, accelerating condensation reactions. Chlorine at the 2-position sterically hinders nucleophilic attacks compared to non-halogenated analogs.

Positional Isomers and Chain Modifications

Ethyl 3-Nitro-3-Oxopropanoate

- Key Differences : Nitro group at the 3-position instead of 2.

- Reactivity : The α-carbon is less electrophilic, reducing utility in nucleophilic substitutions. However, the β-keto ester remains reactive in Claisen condensations.

Ethyl 4-(5-Nitro-2-Pyridyl)-4-Oxobutanoate

- Key Differences: Extends the carbon chain (butanoate vs. propanoate) and introduces a nitro-pyridine group.

- Applications : Exhibits antibacterial activity due to the nitro-pyridine moiety, which disrupts bacterial membrane synthesis .

Aryl-Substituted Analogs

Ethyl 3-(2-Nitrophenyl)-3-Oxopropanoate (CAS 52119-39-8)

- Key Differences : Features a nitro-substituted phenyl ring.

- Reactivity : The aromatic nitro group stabilizes intermediates in Michael additions, making it valuable for synthesizing heterocycles.

Ethyl 3-(5-Chloro-2-Nitrophenyl)-3-Oxopropanoate

- Key Differences : Combines nitro and chloro substituents on a phenyl ring.

- Applications : Used in pharmacophore development; the chloro group enhances lipophilicity, improving cell membrane penetration .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Halogen vs. Nitro Substituent Effects

| Substituent | Electron Withdrawing Strength | Reactivity in SN Reactions | Common Applications |

|---|---|---|---|

| Nitro (NO₂) | High | Rapid substitution | Pharmaceuticals, explosives |

| Chloro (Cl) | Moderate | Slower, sterically hindered | Agrochemicals, polymers |

| Fluoro (F) | Low | Minimal substitution | PET imaging agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.